alpha-Asarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ethe

Synonyms

Canonical SMILES

Isomeric SMILES

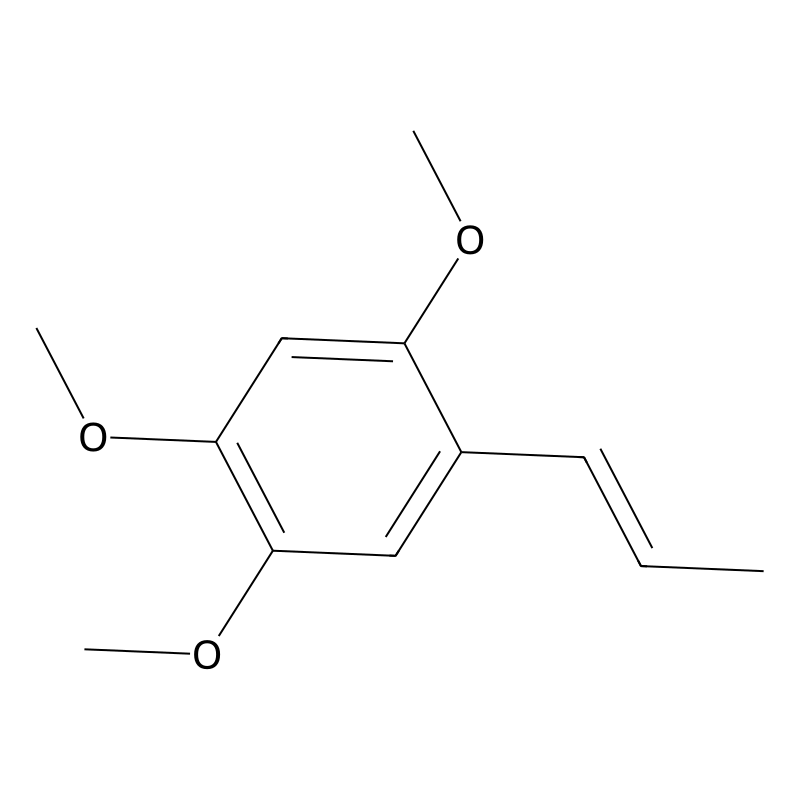

Alpha-Asarone is a naturally occurring phenylpropanoid compound primarily found in various plants, notably in the rhizomes of Acorus calamus (sweet flag) and Asarum species. It exists as the trans-isomer of asarone, with the molecular formula and a molecular weight of approximately 208.25 g/mol. This compound is characterized by its distinct aromatic properties and is often utilized in traditional medicine and flavoring agents due to its volatile nature and potential therapeutic effects .

The metabolism of alpha-asarone involves several key reactions, primarily occurring in liver microsomes. The main metabolic pathways include:

- Side-chain Hydroxylation: This process leads to the formation of (E)-3'-hydroxyasarone.

- Epoxidation: Alpha-asarone can undergo epoxidation to form (E)-asarone-1',2'-epoxide, which subsequently hydrolyzes into diols.

- O-Demethylation: A minor pathway where methyl groups are removed from the compound .

These reactions suggest a complex interaction with biological systems, leading to both beneficial and harmful effects.

Alpha-asarone exhibits a range of biological activities:

- Anticonvulsant Properties: It has been shown to modulate GABA receptors, potentially offering therapeutic benefits in seizure disorders .

- Neuroprotective Effects: Studies indicate that alpha-asarone can attenuate neuroinflammation and improve cognitive functions in models of neurodegenerative diseases .

- Carcinogenic Potential: While it has positive pharmacological effects, alpha-asarone is also recognized for its carcinogenic properties, particularly in male mice, suggesting that its use must be approached with caution .

Alpha-asarone can be synthesized through several methods:

- Extraction from Natural Sources: The most common method involves extracting alpha-asarone from the rhizomes of Acorus calamus using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve starting materials such as phenylpropenes, followed by specific reactions like alkylation or oxidation to yield alpha-asarone.

- Biotransformation: Utilizing microbial or enzymatic processes to convert precursor compounds into alpha-asarone has also been explored as a sustainable synthesis route .

Alpha-asarone finds applications across various fields:

- Pharmaceuticals: Due to its anticonvulsant and neuroprotective properties, it is investigated for potential therapeutic uses in neurological disorders.

- Flavoring Agents: Its aromatic qualities make it suitable for use in food flavoring and perfumery.

- Pest Control: The compound exhibits insecticidal properties, making it useful in agricultural applications .

Research on the interaction of alpha-asarone with other compounds and biological systems has revealed significant insights:

- Metabolic Interactions: Studies indicate that alpha-asarone interacts with liver enzymes, affecting its metabolism and potentially leading to the formation of toxic metabolites .

- Synergistic Effects: When combined with other phytochemicals, alpha-asarone may enhance or mitigate certain biological activities, suggesting potential for combination therapies in pharmacology .

Several compounds share structural similarities with alpha-asarone. Here are some notable comparisons:

Alpha-asarone's unique combination of neuroprotective effects alongside its carcinogenic potential distinguishes it from these similar compounds.

Conventional extraction methods for alpha-asarone primarily rely on solvent-based approaches that have been extensively studied and optimized. The most widely employed conventional techniques include maceration, Soxhlet extraction, and hydrodistillation methods [1] [2].

Maceration Extraction represents the most fundamental approach for alpha-asarone extraction. This method involves grinding plant material to approximately 0.5 millimeter diameter and mixing with selected solvents at controlled temperatures. Research demonstrates that maceration at 50 degrees Celsius for 24 hours provides optimal extraction conditions for most conventional solvents [1]. The process typically employs a solid-to-liquid ratio of 1:20, where 10 grams of ground plant material are mixed with 200 milliliters of solvent [1].

Soxhlet Extraction offers advantages in terms of continuous extraction and higher yields compared to simple maceration. This technique utilizes repeated cycles of solvent contact with the plant material, allowing for more complete extraction of alpha-asarone compounds. The method requires analytical grade solvents and typically operates at the boiling point of the chosen extraction solvent [3].

Hydrodistillation and Steam Distillation methods are particularly relevant for alpha-asarone extraction due to its volatile nature. These techniques involve heating plant material with water or steam to volatilize the alpha-asarone compounds, followed by condensation and collection. Steam distillation requires simple equipment and offers low operational costs, making it the most commonly used method for extracting volatile oils containing alpha-asarone [4].

The effectiveness of conventional extraction techniques depends significantly on solvent selection. Research indicates that non-polar solvents demonstrate superior extraction efficiency for alpha-asarone compared to polar solvents. Among conventional solvents, n-hexane achieves the highest alpha-asarone yields at 7.48 percent, followed by acetone at 6.75 percent, chloroform at 6.12 percent, ethyl acetate at 4.95 percent, methanol at 3.58 percent, and ethanol at 2.01 percent [1].

Advanced Extraction Technologies

Modern extraction technologies have revolutionized alpha-asarone isolation by offering enhanced selectivity, improved yields, and reduced processing times. These advanced methods include supercritical fluid extraction, ultrasound-assisted extraction, microwave-assisted extraction, and accelerated solvent extraction [5] [6] [7].

Supercritical Fluid Extraction using carbon dioxide represents the most significant advancement in alpha-asarone extraction technology. This method utilizes carbon dioxide under supercritical conditions to selectively extract target compounds while maintaining mild operating conditions. Supercritical carbon dioxide extraction offers several advantages including short extraction times, absence of solvent residues, and preservation of thermally labile compounds [1] [5].

The supercritical carbon dioxide method demonstrates remarkable efficiency, yielding total asarone content ranging from 26.11 to 30.39 percent, which represents more than two-fold improvement compared to conventional solvent extraction methods. At optimized conditions of 100 bar pressure and 50 degrees Celsius, supercritical carbon dioxide extraction achieves 13.52 percent alpha-asarone, 3.03 percent beta-asarone, and 13.84 percent gamma-asarone [1].

Ultrasound-Assisted Extraction enhances conventional extraction through the application of ultrasonic waves that improve mass transfer and cell wall disruption. This technology significantly improves extraction yields and process feasibility without altering the chemical structure of alpha-asarone compounds. Ultrasound-assisted extraction typically operates at room temperature with sonication periods of 60 minutes, providing enhanced efficiency compared to conventional methods [6] [8].

Microwave-Assisted Extraction combines microwave heating with conventional extraction solvents to achieve rapid and efficient alpha-asarone isolation. This method often incorporates enzymatic pretreatment to further enhance extraction efficiency. Microwave-assisted extraction offers advantages in terms of reduced processing time and improved extraction yields, particularly when combined with other enhancement techniques [9].

Accelerated Solvent Extraction utilizes elevated pressure and temperature conditions to enhance solvent penetration and extraction efficiency. This method typically operates at pressures of 25 megapascals and temperatures of 35 degrees Celsius, achieving high-purity alpha-asarone extracts. From 1.0 gram of essential oil, accelerated solvent extraction can yield 39 milligrams of alpha-asarone with 98.9 percent purity [5] [7].

High-Speed Counter-Current Chromatography represents an advanced separation technique that combines extraction with purification in a single step. This method utilizes two-phase solvent systems, typically composed of n-hexane, ethyl acetate, methanol, and water, to achieve both extraction and purification simultaneously. The technique demonstrates exceptional selectivity and can achieve over 98 percent purity for alpha-asarone compounds [5] [7].

Parameter Optimization

Solvent Selection and Ratio

Solvent selection represents the most critical parameter in alpha-asarone extraction optimization. The choice of extraction solvent directly influences yield, purity, and overall extraction efficiency. Research demonstrates that alpha-asarone exhibits favorable solubility in non-polar solvents compared to polar alternatives [1] [3].

Comprehensive solvent screening studies reveal that extraction efficiency follows a specific order based on solvent polarity and chemical compatibility. For beta-asarone extraction, which shares similar chemical properties with alpha-asarone, the efficiency ranking is methanol (98.08 percent) > ethyl acetate (93.50 percent) > n-hexane (83.20 percent) > acetone (77.99 percent) > chloroform (8.88 percent) [3].

The liquid-to-raw material ratio significantly impacts extraction efficiency. Optimal ratios vary depending on the extraction method and solvent system employed. For ethanol-based extraction, the optimal liquid-to-raw material ratio is 10:13.5 milliliters per gram, which provides maximum alpha-asarone recovery [10] [11]. This ratio ensures adequate solvent contact with plant material while maintaining economic efficiency.

Binary solvent systems often provide superior extraction performance compared to single solvents. Hydroalcoholic mixtures, particularly those containing 50 to 90 percent ethanol, demonstrate enhanced extraction efficiency for alpha-asarone compounds. The optimal ethanol concentration for maximum alpha-asarone extraction is 90.37 percent, yielding 43.84 milligrams per gram of dried plant material [10] [11].

Extraction Duration Effects

Extraction time optimization requires careful balance between maximum yield and processing efficiency. Extended extraction times may lead to co-extraction of unwanted compounds and potential degradation of thermally sensitive alpha-asarone [1] [10].

For conventional solvent extraction using ethanol, the optimal extraction time is 1.76 hours, which provides maximum alpha-asarone content while maintaining process efficiency. This duration represents the point where further time extension does not significantly improve yields [10] [11].

Supercritical carbon dioxide extraction requires different time considerations due to its unique extraction mechanism. The optimal dynamic extraction time for supercritical carbon dioxide is 80.90 minutes, with static extraction time fixed at 30 minutes. At constant pressure of 81.16 bar, increasing dynamic extraction time from 30 to 80.90 minutes enhances alpha-asarone percentage from 10.43 to 13.92 percent [1].

Extended extraction times beyond the optimal point may result in decreased selectivity and increased co-extraction of interfering compounds. For alpha-asarone extraction, excessive time is not efficient for maximizing extraction while maintaining compound purity [1].

Temperature Influence

Temperature optimization in alpha-asarone extraction requires consideration of compound stability, solvent properties, and extraction mechanism. Temperature effects differ significantly between conventional and advanced extraction methods [1] [10].

For conventional solvent extraction, moderate temperatures typically provide optimal results. Maceration at 50 degrees Celsius for 24 hours represents standard conditions for most conventional solvents. Higher temperatures may lead to thermal degradation of alpha-asarone compounds, while lower temperatures result in reduced extraction efficiency [1].

Supercritical carbon dioxide extraction demonstrates more complex temperature relationships. The optimal temperature for supercritical carbon dioxide extraction is 50.11 degrees Celsius, which provides maximum alpha-asarone recovery. Temperature increases beyond this point result in decreased extraction efficiency due to reduced carbon dioxide density and potential thermal degradation [1].

Temperature effects on supercritical extraction involve two competing mechanisms: increased vapor pressure of alpha-asarone compounds and decreased solvent density. The optimal temperature represents the balance point where these effects achieve maximum extraction efficiency [1].

Ethanol Concentration Optimization

Ethanol concentration optimization represents a crucial parameter for alpha-asarone extraction, particularly in conventional and hybrid extraction systems. Ethanol serves both as a primary extraction solvent and as a co-solvent in advanced extraction techniques [10] [11].

Response surface methodology studies demonstrate that ethanol concentration significantly influences alpha-asarone extraction efficiency. The optimal ethanol concentration for maximum alpha-asarone extraction is 90.37 percent, which provides predicted extraction content of 40.56 milligrams per gram [10] [11].

Lower ethanol concentrations, particularly 30 percent methanol-water mixtures, show enhanced extraction efficiency for related asarone compounds. Research indicates that 30 percent methanol provides the highest extraction efficiency when using sonication extraction methods [12].

The relationship between ethanol concentration and alpha-asarone extraction follows a quadratic model, where moderate increases in ethanol concentration enhance extraction efficiency up to an optimal point. Beyond this optimal concentration, further increases may result in decreased selectivity and extraction efficiency [10] [11].

Purification and Isolation Strategies

Alpha-asarone purification and isolation require sophisticated techniques to achieve high purity and yield. Multiple purification strategies have been developed, each offering specific advantages for different applications and purity requirements [7] [13] [14].

Silica Gel Chromatography represents the most fundamental purification approach for alpha-asarone compounds. This method utilizes silica gel columns with gradient elution systems, typically employing ethyl acetate in n-hexane gradients ranging from 0:100 to 100:0. The technique provides effective separation of alpha-asarone from other plant constituents, yielding single spots on thin-layer chromatography analysis [13] [14].

Preparative High-Performance Liquid Chromatography offers superior resolution and purity for alpha-asarone isolation. This method employs specialized preparative columns, such as PrepHT Phenyl-Hexyl cartridges, with mobile phases consisting of orthophosphoric acid, acetonitrile, and methanol. Preparative high-performance liquid chromatography provides high-purity alpha-asarone suitable for analytical and pharmaceutical applications [1].

Flash Column Chromatography enables rapid purification of alpha-asarone from crude extracts. This technique involves subjecting supercritical carbon dioxide extracts to flash column chromatography using increasing ratios of ethyl acetate in n-hexane. The method typically yields 30 fractions, with asarone-rich fractions identified and collected for further purification [1].

Preparative Gas Chromatography provides exceptional separation efficiency for alpha-asarone isomers. This method utilizes stainless steel columns packed with stationary phases such as 10 percent OV-101, operating at 220 degrees Celsius. Preparative gas chromatography achieves 98 percent purity for separated alpha-asarone compounds, with yields of 178 milligrams for cis-asarone and 82 milligrams for trans-asarone from crude extracts [13] [14].

Silver Ion Coordination High-Speed Counter-Current Chromatography represents the most advanced purification technique for alpha-asarone separation. This method utilizes silver ion complexation to enhance separation selectivity, employing two-phase solvent systems composed of n-hexane, ethyl acetate, ethanol, and water with 0.50 molar silver ions. The technique achieves over 98 percent purity, yielding 1.4 grams of beta-asarone and 0.09 grams of alpha-asarone from 2.0 grams of crude extract [7].

Centrifugal Partition Chromatography offers an alternative purification approach that combines liquid-liquid extraction principles with chromatographic separation. This method provides effective removal of unwanted isomers while maintaining high recovery of target alpha-asarone compounds [15].

The selection of appropriate purification strategies depends on the intended application, required purity level, and available resources. For analytical applications requiring highest purity, preparative high-performance liquid chromatography or silver ion coordination methods are preferred. For larger-scale preparations where moderate purity is acceptable, silica gel chromatography or flash column chromatography provide economical alternatives [7] [13] [14].

Multiple purification steps are often employed in sequence to achieve optimal purity and yield. The typical purification sequence involves initial crude extract preparation, followed by silica gel chromatography for primary separation, and finally preparative high-performance liquid chromatography for final purification [1] [13].

Physical Description

Solid

Color/Form

Needles from light petroleum

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Decomposition

Melting Point

Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/

62 - 63 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPTL THER/ After daily dosing po of 80 mg/kg of alpha-asarone ... for seven days to hypercholesterolemic male rats, cholesterol decreased 57.3% ... and triglycerides diminished 42.5% ..., respectively. ... alpha-asarone decreased 80.6% the weight of gallstones in hamsters. ... Alpha-asarone did not produce any toxic effect after oral administration to rats of 10 or 50 mg/kg for 28 days, or genotoxicity by the dominant lethal test. ... No teratogenicity was observed in pregnant rats during organogenesis but in mice slight fetal toxicity was manifested by hydrocephaly, skeletal defects and fetal weight retardation ...

/EXPTL THER/ There was no significant difference between the antifungal activity of beta and alpha-asarone in crude drugs.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

494-40-6

5273-86-9

Associated Chemicals

Wikipedia

Methods of Manufacturing

Either extracted from calamus oil or synthesized (Wittig reaction).

Calamus oil is obtained by steam distillation of fresh or unpeeled, dried roots of Acorus calamus L. (Araceae) ... The plant occurs in polyploid varieties and the corresponding essential oils differ predominantly in their content of beta-asarone (cis-isoasarone, 5273-86-9) /cis-asarone/

General Manufacturing Information

Indian Acorus calamus from the Jammu area is tetraploid and yields an oil containing approximately 75% beta-asarone; Acorus calamus from Kashmir is hexaploid and yields an oil containing approximately 5% beta-asarone (Vashist & Handa, 1964). /cis-asarone/